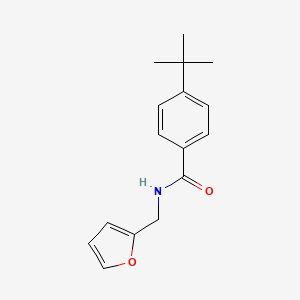

4-tert-butyl-N-(2-furylmethyl)benzamide

Description

Contextualization within Benzamide (B126) Derivatives Research

Benzamide and its derivatives are a cornerstone of modern medicinal chemistry and materials science. The benzamide functional group is recognized for its chemical stability and its capacity to form hydrogen bonds, making it a valuable component in the design of biologically active molecules. Research into benzamide derivatives is extensive, with studies exploring their potential as anti-inflammatory, anticancer, antimicrobial, and antipsychotic agents. guidechem.com Furthermore, substituted benzamides are investigated for agricultural applications, including as insecticides and fungicides. nih.gov The synthesis of novel benzamide analogues is a continuous effort in academic and industrial laboratories to discover compounds with improved efficacy and novel mechanisms of action.

Significance of Substituted Benzamide Scaffolds in Chemical Biology

The substituted benzamide scaffold is considered a "privileged structure" in chemical biology and drug discovery. This means that this particular framework is capable of binding to a variety of biological targets, depending on the nature and position of its substituents. For instance, different substitution patterns on the benzamide core can significantly influence a compound's biological profile and its interaction with specific proteins or receptors. researchgate.net The exploration of diverse substituents allows researchers to systematically modify the physicochemical properties of the molecule—such as lipophilicity, polarity, and steric profile—to optimize its activity for a particular biological outcome. This modular approach makes the benzamide scaffold a versatile tool for developing new chemical probes and therapeutic leads.

Overview of Structural Features Relevant to Academic Research Endeavors

The specific structural features of 4-tert-butyl-N-(2-furylmethyl)benzamide make it a molecule of interest for academic research. The combination of a bulky, lipophilic tert-butyl group, a hydrogen-bond-accepting furan (B31954) ring, and a central amide linker provides a unique three-dimensional structure. These features are pertinent to potential investigations into its biological activity and material properties.

The tert-butyl group is a large, non-polar substituent that can influence how the molecule fits into the binding pockets of proteins. It often contributes to increased lipophilicity, which can affect cell membrane permeability.

The N-(2-furylmethyl) group introduces a heterocyclic element. The furan ring contains an oxygen atom that can act as a hydrogen bond acceptor, potentially forming key interactions with biological macromolecules. The flexibility of the methylene (B1212753) linker allows the furan moiety to adopt various orientations.

The amide linkage is a critical functional group that is relatively resistant to chemical degradation and can participate in hydrogen bonding as both a donor (the N-H group) and an acceptor (the C=O group).

Below is a table summarizing key physicochemical properties of this compound, which are calculated based on its structure and are valuable for designing and interpreting research studies. guidechem.com

| Property | Value |

| Molecular Formula | C₁₆H₁₉NO₂ |

| Molecular Weight | 257.33 g/mol |

| CAS Number | 158658-48-1 |

| Topological Polar Surface Area | 42.2 Ų |

| Rotatable Bond Count | 4 |

| Hydrogen Bond Acceptor Count | 2 |

| Water Solubility (calculated) | 13.5 µg/mL |

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-N-(furan-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-16(2,3)13-8-6-12(7-9-13)15(18)17-11-14-5-4-10-19-14/h4-10H,11H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRFJMBJZYKSBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501330738 | |

| Record name | 4-tert-butyl-N-(furan-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501330738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194297 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

158658-48-1 | |

| Record name | 4-tert-butyl-N-(furan-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501330738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-TERT-BUTYL-N-(2-FURYLMETHYL)BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Analysis of 4 Tert Butyl N 2 Furylmethyl Benzamide and Its Analogs

Elucidating the Role of the 4-tert-Butyl Substituent

The substituent at the para-position of the benzamide (B126) ring plays a pivotal role in modulating the activity of many benzamide-containing compounds. In the case of 4-tert-butyl-N-(2-furylmethyl)benzamide, the tert-butyl group is a key feature whose influence is multifaceted, involving a combination of steric, electronic, and hydrophobic effects.

The tert-butyl group is a sterically bulky moiety that can significantly influence a molecule's conformation and its ability to fit into a receptor's binding pocket. Its size can provide a crucial anchor point, promoting a specific binding orientation that maximizes favorable interactions with the target. In some molecular contexts, the steric bulk of a tert-butyl group is essential for activity. For instance, in a series of farnesoid X receptor (FXR) antagonists, the 3-(tert-butyl)-4-hydroxyphenyl unit was found to be crucial for the antagonistic activity. nih.gov

From an electronic standpoint, the tert-butyl group is weakly electron-donating through hyperconjugation. This subtle electronic effect can modulate the properties of the adjacent aromatic ring and the amide bond. Studies on tetrathiafulvalene-tetraazapyrene (TAP) triads have shown that the introduction of tert-butyl groups raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the TAP core. nih.gov While the effect is context-dependent, such electronic perturbations can influence the strength of interactions like hydrogen bonding or π-stacking involving the benzamide core.

Table 1: Effect of Para-Substituent on Benzamide Analog Activity A representative table illustrating how different substituents at the para-position of a benzamide core can influence biological activity, based on general SAR findings.

| Compound | Para-Substituent (R) | Relative Activity (%) | Key Observation |

|---|---|---|---|

| Analog 1 | -H | 20 | Baseline activity. |

| Analog 2 | -CH3 | 55 | Increased activity with small alkyl group. |

| Analog 3 | -OCH3 | 65 | Electron-donating group enhances activity. |

| Analog 4 | -Cl | 40 | Electron-withdrawing group shows moderate activity. |

| Analog 5 | -C(CH3)3 | 100 | Bulky, hydrophobic group provides optimal activity. |

The hydrophobic effect drives the association of the nonpolar tert-butyl group with these pockets, displacing water molecules and resulting in a net increase in entropy, which contributes favorably to the free energy of binding. iupac.org The importance of this hydrophobicity has been demonstrated in various compound series. For example, in the development of retinobenzoic acids, it was found that hydrophobic substituents on the benzoyl moiety significantly affect activity, with more hydrophobic silicon-containing analogs showing enhanced potency. rsc.org Therefore, the 4-tert-butyl group of this compound is strongly predicted to engage in crucial hydrophobic interactions within its target's binding site, acting as a key anchor for the ligand-receptor complex.

Exploring the Contribution of the 2-Furylmethyl Moiety

The furan (B31954) ring is an aromatic heterocycle containing an oxygen atom. This oxygen can act as a hydrogen bond acceptor, forming a key directional interaction with a hydrogen bond donor residue in the receptor. Furthermore, the aromatic nature of the furan ring allows it to participate in π-π stacking or π-cation interactions with aromatic amino acid side chains like phenylalanine, tyrosine, or tryptophan.

SAR studies of related compounds highlight the specific importance of the furan ring. In a series of indazole derivatives designed as HIF-1 inhibitors, replacement of a furyl moiety with other heterocycles resulted in a loss of activity, indicating a specific requirement for the furan ring in that context. nih.gov Modifications to the furan ring itself, such as the addition of a 5'-hydroxymethyl group in the compound YC-1, were found to be effective, suggesting that this region of the binding pocket is amenable to substitution. nih.gov The methylene (B1212753) group provides rotational flexibility, allowing the furan ring to adopt an optimal orientation within the binding site to maximize these interactions.

Table 2: Influence of N-Substituent on Benzamide Analog Activity A representative table showing the impact of varying the N-substituent on a 4-tert-butylbenzamide (B1266068) core, based on general SAR principles.

| Compound | N-Substituent (R') | Relative Activity (%) | Key Observation |

|---|---|---|---|

| Analog 6 | -H | 5 | Unsubstituted amide shows minimal activity. |

| Analog 7 | -CH2-Phenyl | 85 | Benzyl (B1604629) group is highly effective, suggesting a hydrophobic/aromatic pocket. |

| Analog 8 | -CH2-Cyclohexyl | 60 | Aliphatic ring is less effective than an aromatic ring. |

| Analog 9 | -CH2-(2-Thienyl) | 90 | Thiophene (B33073) ring, a furan bioisostere, shows comparable activity. |

| Analog 10 | -CH2-(2-Furyl) | 100 | Furan moiety provides optimal interactions. |

Impact of Benzamide Core Modifications on Biological Profiles

The central benzamide scaffold serves as the structural linchpin, connecting the two key pharmacophoric elements. Modifications to this core can profoundly affect biological activity by altering the molecule's geometry, electronic properties, and hydrogen bonding capacity.

Key modifications include substitutions on the benzamide phenyl ring at positions other than C4, and alterations to the amide bond itself. For instance, introducing substituents at the C5 position of the benzamide core has been shown to be a viable strategy for tuning activity in Mycobacterium tuberculosis inhibitors. acs.org In that series, small lipophilic groups were more active than larger ones. acs.org Replacing the benzamide core with a bioisostere, such as picolinamide (B142947) (where a phenyl ring is replaced by pyridine), can also markedly influence activity, sometimes leading to improved potency. researchgate.net

The amide bond itself is a critical interaction point, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) serving as a hydrogen bond acceptor. Altering this bond, for example, by creating a "reverse amide" or replacing it with a thioamide, would drastically change the geometry and hydrogen-bonding pattern, likely impacting receptor binding. The planarity of the amide bond also plays a role in restricting the conformation of the molecule, and modifications that disrupt this planarity can alter the spatial relationship between the two ends of the molecule. nih.gov

Table 3: Effect of Benzamide Core Modification on Activity A representative table illustrating the effects of modifying the central benzamide scaffold of a lead compound.

| Compound | Modification | Relative Activity (%) | Key Observation |

|---|---|---|---|

| Lead Compound | Standard Benzamide | 100 | Reference compound. |

| Analog 11 | 5-Fluoro-benzamide | 110 | Small electron-withdrawing group can enhance activity. |

| Analog 12 | 2-Fluoro-benzamide | 70 | Ortho-substitution may cause steric clash or unfavorable conformation. |

| Analog 13 | Thioamide Core | 15 | Altered H-bonding capacity and electronics reduce activity. |

| Analog 14 | Picolinamide Core | 125 | Pyridine (B92270) nitrogen introduces favorable interactions or properties. |

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling distills the complex SAR data into a three-dimensional representation of the essential features required for biological activity. For a molecule like this compound, a ligand-based pharmacophore model can be hypothesized based on its structural components and the SAR of its analogs.

A plausible model would include several key features nih.gov:

One Hydrophobic/Aromatic Feature (HYD/ARO): Representing the 4-tert-butyl group, which likely occupies a well-defined hydrophobic pocket.

One Hydrogen Bond Acceptor (HBA): Corresponding to the oxygen atom of the furan ring, which can form a critical hydrogen bond.

A Second Aromatic Feature (ARO): Representing the furan ring itself, capable of engaging in π-stacking interactions.

A Hydrogen Bond Donor (HBD): The N-H group of the amide bond.

A Second Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide bond.

The spatial arrangement of these features is crucial. The distance and angular relationships between the hydrophobic tert-butyl region, the central amide H-bonding elements, and the furan's H-bond acceptor and aromatic plane define the specific requirements of the receptor's binding site. Ligand design principles derived from this model would focus on maintaining or enhancing these key interactions. For example, new analogs could be designed by replacing the tert-butyl group with other bulky hydrophobic groups or by substituting the furan with bioisosteres that preserve the hydrogen bond accepting capability and aromatic character, such as a thiophene or a thiazole (B1198619) ring. nih.gov The overarching goal is to use the pharmacophore model as a blueprint to optimize ligand affinity, selectivity, and ultimately, its biological profile. acs.org

Computational and Theoretical Studies in Benzamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as a benzamide (B126) derivative, might interact with a biological target, typically a protein or enzyme. The simulation calculates the binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the interaction.

In studies of various benzamide derivatives, molecular docking has been successfully used to predict their potential as inhibitors for a range of biological targets. For instance, docking simulations of N-(4-t-butylbenzoyl)-N'-phenylthiourea against the epidermal growth factor receptor (EGFR) have been performed to predict its cytotoxic activity. researchgate.net Similarly, the interaction of 4-(tert-butyl)-N,N-diethylbenzenesulfonamide with the DNA gyrase of S. aureus has been investigated, revealing a binding affinity of -6.6 kcal/mol. growingscience.com These studies identify key amino acid residues within the target's active site that form hydrogen bonds and hydrophobic interactions with the ligand, providing a rationale for the observed or predicted biological activity. scispace.commdpi.com The stability and binding mode of the ligand-receptor complex are crucial determinants of the compound's potential efficacy. scispace.com

Table 1: Example Molecular Docking Results for Benzamide and Related Derivatives

| Compound/Derivative | Target Enzyme | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|

| N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea | EGFR | -8.2 | Not specified |

| N-(4-methoxy)-benzoyl-N'-phenylthiourea | EGFR | -7.3 | Not specified |

| 4-(tert-butyl)-N,N-diethylbenzenesulfonamide | DNA Gyrase | -6.6 | Not specified |

| Quercetin (Standard) | Elastase | -7.2 | Asn188, Asn132, Ser162, Trp159 |

This table presents data for various benzamide derivatives to illustrate the application of molecular docking; specific data for 4-tert-butyl-N-(2-furylmethyl)benzamide was not available in the provided sources.

In Silico Predictions for Biological Activity Profiling

Beyond predicting binding modes, computational methods are extensively used for in silico profiling of a compound's pharmacokinetic properties through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. growingscience.com These predictions are vital in early-stage drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities, such as toxicity, before costly synthesis and experimental testing. scispace.com

For example, ADMET predictions for the compound N-(4-tert-butylphenylcarbamoyl)benzamide have been performed to assess its potential as an anticancer agent. rasayanjournal.co.in Such studies evaluate parameters governed by Lipinski's Rule of Five to predict oral bioavailability and assess potential organ toxicity and metabolic stability. researchgate.netrasayanjournal.co.in These computational screens help prioritize compounds that are more likely to succeed in later stages of clinical development. researchgate.net

Table 2: Sample ADMET Predictions for N-(4-tert-butylphenylcarbamoyl)benzamide (4TBPCB) and a Reference Compound

| Property | Hydroxyurea (B1673989) (Reference) | N-(4-tert-butylphenylcarbamoyl)benzamide (4TBPCB) |

|---|---|---|

| Absorption | ||

| Water Solubility | -2.013 | -3.763 |

| Caco-2 Permeability | -1.531 | 0.233 |

| Intestinal Absorption | 80.327% | 91.205% |

| Distribution | ||

| VDss (human) | -0.739 | -0.222 |

| Fraction Unbound (human) | 0.587 | 0.169 |

| Metabolism | ||

| CYP2D6 Substrate | No | No |

| CYP3A4 Substrate | No | Yes |

| Excretion | ||

| Total Clearance | 0.697 | 0.448 |

| Toxicity | ||

| AMES Toxicity | No | No |

| Max Tolerated Dose (human) | 0.949 | 0.537 |

| hERG I Inhibitor | No | No |

| Oral Rat Acute Toxicity (LD50) | 2.809 | 2.501 |

| Oral Rat Chronic Toxicity | 1.942 | 2.155 |

This table is based on data for N-(4-tert-butylphenylcarbamoyl)benzamide to exemplify in silico predictions. rasayanjournal.co.in

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the behavior of molecules over time. By simulating the movements of atoms and molecules, MD can be used to analyze the conformational flexibility of a ligand and the stability of its interaction with a biological target. This method offers a more dynamic picture than the static view provided by molecular docking. nih.gov

MD simulations have been used to substantiate the predictions of cytotoxic activity for compounds like N-(4-tert-butylphenylcarbamoyl)benzamide. rasayanjournal.co.in In such studies, the total energy of the ligand-receptor complex is calculated over the simulation period. A lower and more stable total energy suggests a more stable binding interaction. rasayanjournal.co.in These simulations can reveal subtle changes in the ligand's conformation upon binding and highlight the dynamic nature of the interactions within the active site, confirming the stability of key hydrogen bonds and other non-covalent interactions predicted by docking. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. bohrium.com These calculations provide insights into a compound's reactivity, stability, and spectroscopic properties based on its electronic structure. sci-hub.se Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to be excited. sci-hub.se For various benzamide derivatives, DFT calculations have been used to determine these parameters. For instance, calculations on novel designed benzamide derivatives showed HOMO energy levels ranging from -6.44 eV to -6.21 eV and LUMO levels from -1.06 eV to -0.72 eV, resulting in energy gaps between 5.37 eV and 5.51 eV. sci-hub.se Such data is invaluable for understanding the molecule's potential to participate in chemical reactions and interact with biological targets. bsu.byresearchgate.net

Table 3: Example Electronic Properties of Designed Benzamide Derivatives from Quantum Chemical Calculations

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzamide (Reference) | - | - | 5.65 |

| L1 (N-benzhydryl benzamide) | -6.44 | -1.06 | 5.37 |

| L2 (N,N-diphenethyl benzamide) | -6.22 | -0.77 | 5.44 |

| L3 (N,N-dihexyl benzamide) | -6.21 | -0.72 | 5.49 |

This table showcases representative data from DFT studies on various benzamide structures to illustrate the outputs of quantum chemical calculations. sci-hub.se

In Vitro Research Paradigms for Benzamide Derivatives

Cell-Based Assays for Pharmacological Screening

Cell-based assays are fundamental tools for the initial pharmacological screening of benzamide (B126) derivatives, offering insights into their cytotoxic and antiproliferative effects. nuvisan.com These assays utilize established cancer cell lines or primary cells to assess the general toxicity and potential anticancer activity of a compound. A common method is the microculture tetrazolium technique (MTT) assay, which measures the metabolic activity of cells as an indicator of their viability. researchgate.netresearchgate.net

Research on compounds structurally related to 4-tert-butyl-N-(2-furylmethyl)benzamide, such as N-(4-tert-butylphenylcarbamoyl)benzamide, has demonstrated the application of these assays. For instance, the cytotoxic activity of this related compound was evaluated against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. researchgate.netrasayanjournal.co.in In one study, N-(4-tert-butylphenylcarbamoyl)benzamide exhibited an IC50 value of 3.78 nM against HeLa cells, indicating significantly higher cytotoxic activity compared to the reference compound hydroxyurea (B1673989) (IC50 9.91 nM). rasayanjournal.co.in Another investigation found its IC50 to be 9.1 mM against MCF-7 cells. researchgate.net Such assays are crucial for identifying derivatives with potent cytotoxic profiles, guiding further development. researchgate.net The screening of compound libraries against various cell lines can reveal selective cytotoxicity, for example, some benzimidazole (B57391) derivatives have shown specific cytotoxic effects on KRAS-mutant lung cancer cells. researchgate.net

Table 1: Cytotoxicity of Benzamide Derivatives in Cell-Based Assays

| Compound | Cell Line | Assay | IC50 Value | Source |

|---|---|---|---|---|

| N-(4-tert-butylphenylcarbamoyl)benzamide | HeLa | MTT | 3.78 nM | rasayanjournal.co.in |

| N-(4-tert-butylphenylcarbamoyl)benzamide | MCF-7 | MTT | 9.1 mM | researchgate.net |

| Hydroxyurea (Reference) | HeLa | MTT | 9.91 nM | rasayanjournal.co.in |

Biochemical Assays for Enzyme Activity and Receptor Binding

Biochemical assays are employed to investigate the specific molecular targets of benzamide derivatives, such as enzymes and cellular receptors. These assays are critical for understanding the mechanism of action at a molecular level.

Enzyme inhibition assays measure a compound's ability to interfere with enzyme function. For example, the inhibitory potential of sulfamoyl benzamide derivatives has been tested against human nucleoside triphosphate diphosphohydrolases (h-NTPDases) using a malachite green assay. nih.gov This method quantifies the enzyme's activity by detecting the phosphate (B84403) produced from ATP hydrolysis. nih.gov Other studies have identified benzamide derivatives as potent tubulin inhibitors that target the colchicine (B1669291) binding site, thereby disrupting microtubule polymerization, a key process in cell division. nih.gov

Receptor binding assays determine the affinity of a compound for a specific receptor. nih.gov Studies on certain benzamide derivatives have demonstrated high affinity for the 5-HT(4) receptor, identifying them as selective agonists. nih.gov In the antifungal domain, chemogenomic profiling and biochemical assays identified Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein, as the target for certain antifungal benzamides. nih.gov X-ray crystallography confirmed that these compounds bind within the lipid-binding pocket of the protein, providing a structural basis for their activity. nih.gov

Table 2: Examples of Biochemical Assays for Benzamide Derivatives

| Assay Type | Target | Methodology | Finding | Source |

|---|---|---|---|---|

| Enzyme Inhibition | h-NTPDases | Malachite Green Assay | Identified selective inhibitors among sulfamoyl benzamide derivatives. | nih.gov |

| Enzyme Inhibition | Tubulin | Tubulin Polymerization Assay | Identified potent inhibitors targeting the colchicine binding site. | nih.gov |

| Receptor Binding | 5-HT(4) Receptor | Radioligand Binding Assay | Found derivatives with high affinity and selective agonist activity. | nih.gov |

| Target Identification | Sec14p | Chemogenomic Profiling / X-ray Crystallography | Identified Sec14p as the target for antifungal benzamides. nih.gov | nih.gov |

Microbial Culture Assays for Antimicrobial Efficacy

The potential of benzamide derivatives as antimicrobial agents is evaluated using microbial culture assays. nanobioletters.com These methods assess the ability of a compound to inhibit the growth of or kill various pathogenic bacteria and fungi. nih.gov

The disc diffusion method is a common preliminary screening technique. mdpi.com A sterile paper disc impregnated with the test compound is placed on an agar (B569324) plate uniformly inoculated with a microorganism. The plate is then incubated, and the antimicrobial efficacy is determined by measuring the diameter of the resulting zone of inhibition (the area around the disc where microbial growth is prevented). mdpi.commdpi.com

For more quantitative results, the micro broth dilution method is used to determine the Minimum Inhibitory Concentration (MIC). cihanuniversity.edu.iq This involves preparing a series of dilutions of the compound in a liquid growth medium, which is then inoculated with the test microorganism. The MIC is the lowest concentration of the compound that prevents visible microbial growth after incubation. nanobioletters.com For instance, certain novel N-phenylbenzamides have been shown to inhibit the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov One study found that a specific benzamide derivative showed excellent activity against B. subtilis and E. coli with MIC values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com

Table 3: Antimicrobial Activity of Selected Benzamide Derivatives

| Compound ID | Microorganism | Assay Method | Result (Zone of Inhibition / MIC) | Source |

|---|---|---|---|---|

| Compound 5a | B. subtilis | Disc Diffusion / Broth Dilution | 25 mm / 6.25 µg/mL | nanobioletters.com |

| Compound 5a | E. coli | Disc Diffusion / Broth Dilution | 31 mm / 3.12 µg/mL | nanobioletters.com |

| Compound 6b | E. coli | Disc Diffusion / Broth Dilution | 24 mm / 3.12 µg/mL | nanobioletters.com |

| Compound 6c | B. subtilis | Disc Diffusion / Broth Dilution | 24 mm / 6.25 µg/mL | nanobioletters.com |

DNA Interaction and Cleavage Studies

Investigating the interaction of benzamide derivatives with DNA is a key area of research for understanding their potential as anticancer or antimicrobial agents that target genetic material. nih.gov These studies aim to determine if a compound can bind to DNA and, if so, the nature of this binding and its consequences, such as DNA cleavage. sciepub.com

The binding of benzamides to DNA has been explored using various techniques. Affinity chromatography, using a benzamide-agarose matrix, has shown that benzamide can bind to DNA that is coenzymic with poly(ADP-ribose) polymerase. nih.gov Structural analysis of a benzamide-ethyladenine complex suggests a potential binding model where a hydrogen bond forms between the amide and the N-3 position of adenine, with the aromatic ring of benzamide lying nearly perpendicular to the planes of the DNA bases, rather than intercalating between them. nih.gov

DNA cleavage activity is often assessed using agarose (B213101) gel electrophoresis with supercoiled plasmid DNA, such as pBR322. nih.gov When a compound cleaves the DNA, the supercoiled form (Form I) is converted into a relaxed, nicked circular form (Form II) and potentially a linear form (Form III). The extent of this conversion indicates the cleavage efficiency. rsc.org Some studies have explored the photoinduced cleavage of DNA by metal complexes of benzimidazole derivatives, revealing that reactive oxygen species like hydroxyl radicals and singlet oxygen can be involved in the cleavage mechanism. nih.gov The cleavage mechanism can also be hydrolytic, directly targeting the phosphodiester bond of the DNA backbone. rsc.org

In Vivo Research Models Animal Studies for Investigating Benzamide Derivative Efficacy

Selection of Appropriate Animal Models for Disease States

Information regarding the selection of specific animal models for studying the in vivo efficacy of 4-tert-butyl-N-(2-furylmethyl)benzamide is not available in the public domain.

Evaluation of Efficacy in Specific Biological Systems

There is no publicly accessible research detailing the evaluation of this compound's efficacy in any specific biological systems or animal models.

Methodologies for Assessing Biological Responses in Animal Subjects

Methodologies used to assess the biological responses to this compound in animal subjects have not been documented in available scientific literature.

Future Research Directions and Translational Perspectives for 4 Tert Butyl N 2 Furylmethyl Benzamide Research

Identification of Novel Biological Targets for Therapeutic Intervention

A primary objective for future research is the systematic screening of 4-tert-butyl-N-(2-furylmethyl)benzamide to identify its biological targets. The benzamide (B126) class of compounds is known to interact with a wide array of proteins, making them valuable leads for various diseases. researchgate.netnih.gov For instance, different benzamide derivatives have been developed as inhibitors of enzymes crucial in disease pathology, such as histone deacetylases (HDACs), acetylcholinesterase, and butyrylcholinesterase. researchgate.netmdpi.com Others have shown potential in targeting prions, the agents responsible for fatal neurodegenerative diseases like Scrapie. nih.gov

Future studies should involve comprehensive in vitro screening against panels of enzymes and receptors implicated in neurodegenerative diseases, cancer, and inflammatory conditions. Given the structural similarities to other bioactive benzamides, initial investigations could focus on targets like those listed below.

| Potential Target Class | Specific Examples | Therapeutic Relevance |

| Enzymes | Histone Deacetylases (HDACs), Cholinesterases, Lipoxygenase | Cancer, Alzheimer's Disease, Inflammation researchgate.netmdpi.com |

| Prion Proteins | PrPC (cellular prion protein) | Prion Diseases (e.g., Creutzfeldt-Jakob) nih.gov |

| E3 Ligases | Cereblon (CRBN) | Targeted Protein Degradation (PROTACs) nih.gov |

Identifying the specific molecular targets of this compound will be the foundational step in understanding its mechanism of action and defining its potential for therapeutic development.

Rational Design and Synthesis of Next-Generation Benzamide Probes

Once a biological target is validated, this compound can serve as a scaffold for the rational design of next-generation chemical probes. These probes are essential tools for studying biological systems, validating drug targets, and understanding drug-protein interactions. The development of such probes from novel benzamide-type derivatives is an active area of research. nih.govresearchgate.net

Future synthetic efforts could focus on modifying the this compound structure to incorporate:

Reporter Tags: Attaching fluorescent dyes or biotin (B1667282) would enable visualization and pull-down experiments to track the compound's interaction with its target within cells.

Photoreactive Groups: The addition of moieties like azides or benzophenones would allow for photoaffinity labeling, a powerful technique to covalently link the probe to its target protein for definitive identification.

Linkers for PROTACs: If the compound is found to bind to a target of interest (e.g., Cereblon), it could be developed into a warhead for Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of disease-causing proteins. nih.govresearchgate.net

The synthesis of these specialized probes would be a significant step in translating a preliminary finding into a robust research tool.

Exploration of Polypharmacology and Multi-Target Ligands

The traditional "one molecule, one target" paradigm is often insufficient for treating complex, multifactorial diseases like Alzheimer's disease (AD). mdpi.comresearchgate.net This has led to the rise of polypharmacology, which involves designing single chemical entities known as Multi-Target-Directed Ligands (MTDLs) that can modulate multiple biological targets simultaneously. nih.gov The benzamide scaffold is frequently used in the design of MTDLs for neurodegenerative diseases. mdpi.com

Future research should explore the potential of this compound as a platform for creating MTDLs. By combining its core structure with other pharmacophores, it may be possible to develop novel compounds that, for example, simultaneously inhibit both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key targets in AD therapy. nih.gov This approach could lead to more effective treatments by addressing multiple pathological pathways with a single therapeutic agent.

| MTDL Strategy | Example Targets | Potential Disease Application |

| Dual Enzyme Inhibition | Acetylcholinesterase (AChE) & Monoamine Oxidase B (MAO-B) | Alzheimer's Disease, Parkinson's Disease nih.gov |

| Enzyme and Receptor Modulation | Histone Deacetylase 2 (HDAC2) & NMDA Receptor | Neurodegenerative Diseases mdpi.com |

| Anti-Aggregation & Enzyme Inhibition | Amyloid-β Aggregation & β-secretase (BACE1) | Alzheimer's Disease researchgate.net |

Development of Advanced Methodologies for Compound Characterization and Evaluation

Thorough characterization is critical for any novel compound. Future work on this compound and its derivatives will require a suite of advanced analytical and computational techniques to fully elucidate their properties.

Key characterization methodologies include:

Spectroscopic Analysis: Comprehensive analysis using Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) is essential to confirm the chemical structure and purity of synthesized compounds. mdpi.comcyberleninka.ruresearchgate.net

X-ray Crystallography: When suitable crystals can be grown, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, which is invaluable for understanding structure-activity relationships. mdpi.com

Computational Modeling: In silico methods such as molecular docking can predict how the compound might bind to potential protein targets. mdpi.com Furthermore, Density Functional Theory (DFT) calculations can be used to understand the electronic structure and reactivity of the molecule. researchgate.net

The application of these advanced methods will ensure a deep understanding of the compound's physicochemical properties and its interactions at a molecular level, guiding further optimization efforts.

Potential Applications in Agricultural Pest Control

Beyond therapeutic applications, the benzamide class of chemicals has a well-established and significant role in agriculture as insecticides. google.comontosight.ai Many commercial pesticides are benzamide derivatives that act as insect growth regulators or neurotoxins, effectively controlling a range of pests while often showing selectivity that is favorable for integrated pest management. researchgate.netresearchgate.net For example, compounds like flubendiamide (B33115) and chlorantraniliprole (B1668704) are potent insecticides. nih.govmdpi.com

Given this precedent, a major translational perspective for this compound is its evaluation as a potential pesticide. Research should focus on:

Insecticidal Bioassays: Testing the compound against a panel of common agricultural and public health pests to determine its efficacy and spectrum of activity. mdpi.comnih.gov

Mechanism of Action Studies: Investigating how the compound affects insects, for instance, by examining its impact on the nervous system or developmental processes. ontosight.ai

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to identify the structural features essential for insecticidal activity, which can lead to the development of more potent and selective agents. nih.gov

Screening this compound for pesticidal properties could open up an entirely different and commercially significant avenue for its application. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-tert-butyl-N-(2-furylmethyl)benzamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic acyl substitution. A typical procedure involves reacting 4-tert-butylbenzoyl chloride with 2-furylmethylamine in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C .

- Optimization : Yield and purity can be improved by controlling stoichiometry (1:1.2 molar ratio of acyl chloride to amine), using slow addition of reagents, and purifying via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What analytical techniques are critical for characterizing this compound?

- Characterization :

- NMR Spectroscopy : Confirm structure via - and -NMR to identify tert-butyl protons (δ ~1.3 ppm), furan ring protons (δ ~6.3–7.4 ppm), and amide carbonyl (δ ~165–170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected: ~287.3 g/mol) .

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Applications :

- Drug Discovery : Acts as a pharmacophore in kinase inhibitors or GPCR modulators due to its amide and furan motifs .

- Biological Probes : Used in fluorescence polarization assays to study protein-ligand interactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

- Approach :

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds .

- Structural Confirmation : Re-analyze batch purity via NMR and LC-MS to rule out degradation or impurities .

- Meta-Analysis : Compare data with structurally similar compounds (e.g., 4-tert-butyl-N-(4-nitrophenyl)benzamide) to identify substituent-dependent trends .

Q. What strategies enhance the compound’s solubility for in vitro studies without altering bioactivity?

- Methods :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain solubility in aqueous buffers .

- Prodrug Design : Temporarily modify the amide group with a hydrolyzable ester to improve bioavailability .

Q. How can computational modeling guide the design of derivatives with improved target binding?

- Protocol :

- Docking Studies : Use AutoDock Vina or Schrödinger to predict interactions with targets (e.g., COX-2 or EGFR). Focus on the furan ring’s π-π stacking potential and tert-butyl’s hydrophobic effects .

- QSAR Analysis : Correlate substituent electronic parameters (Hammett constants) with IC values to prioritize synthetic targets .

Q. What experimental controls are essential when studying this compound’s metabolic stability?

- Best Practices :

- Liver Microsome Assays : Include positive controls (e.g., verapamil) and monitor CYP450 isoform activity (CYP3A4/2D6) .

- Stability Testing : Assess degradation in PBS (pH 7.4) and simulated gastric fluid over 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.